Lipophilicity (logP) Head-to-Head: N-Methyl vs. Primary Amine Analog
The N-methyl compound exhibits a computed logP of 0.67 , while the primary amine analog 2-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS 98430-09-2) shows a lower logP of approximately 0.25 . This 0.42 log-unit increase is consistent with the addition of a methyl group to a primary amine, which typically raises logP by 0.4–0.6 units. The higher lipophilicity favors passive membrane permeation and may enhance CNS penetration in drug discovery programs.
Comparator logP ≈0.25
ΔlogP ≈ +0.42
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.67 |
| Comparator Or Baseline | 2-(Tetrahydro-2H-pyran-3-yl)ethanamine: logP ≈ 0.25 |
| Quantified Difference | ΔlogP ≈ +0.42 |
| Conditions | Predicted values (XLogP3 or similar) from vendor databases. |
Why This Matters
A 0.4-unit logP difference can shift membrane permeability by 2–3 fold, making the N-methyl compound preferable when moderate lipophilicity is required for target engagement or oral bioavailability.
